2-(2-fluoroethoxy)ethane-1-thiol
CAS No.: 2639462-94-3
Cat. No.: VC11520712
Molecular Formula: C4H9FOS
Molecular Weight: 124.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2639462-94-3 |
---|---|
Molecular Formula | C4H9FOS |
Molecular Weight | 124.2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(2-Fluoroethoxy)ethane-1-thiol features an ethane backbone substituted with a 2-fluoroethoxy group at one terminal and a thiol (-SH) group at the other. The presence of fluorine introduces electronegativity gradients that influence both reactivity and metabolic stability. The IUPAC name, 2-(2-fluoroethoxy)ethanethiol, precisely describes this arrangement.
Structural Descriptors
Key identifiers include:
Property | Value |
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Molecular Formula | C₄H₉FOS |
Molecular Weight | 124.18 g/mol |
InChI | InChI=1S/C4H9FOS/c5-1-2-6-3-4-7/h7H,1-4H2 |
InChIKey | FQEGSCMBJWPEFB-UHFFFAOYSA-N |
Canonical SMILES | C(CF)OCCS |
CAS Registry Number | 373-21-7 |
This structural configuration enables selective interactions with cysteine residues in peptides and proteins, a property leveraged in bioconjugation .
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for 2-(2-fluoroethoxy)ethane-1-thiol remains sparse in publicly available literature, computational models predict characteristic signals. For instance:
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¹H NMR: δ 3.3 ppm (t, J = 6.7 Hz) for fluorine-adjacent methylene protons, consistent with analogous fluorinated ethers .
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Mass Spectrometry: A molecular ion peak at m/z 124.18 aligns with the compound’s molecular weight.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(2-fluoroethoxy)ethane-1-thiol typically involves sequential etherification and thiolation steps:
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Ether Formation: Reaction of 2-fluoroethanol with 1,2-dibromoethane under basic conditions yields 2-(2-fluoroethoxy)ethyl bromide.
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Thiol Introduction: Nucleophilic substitution of the bromide with thiourea, followed by hydrolysis, produces the target thiol.
Challenges in Fluorination
Direct fluorination using agents like diethylaminosulfur trifluoride (DAST) risks side reactions, including C-O bond cleavage. Optimized protocols employ low temperatures (-20°C) and stoichiometric control to minimize degradation .
Purification and Quality Control
High-performance liquid chromatography (HPLC) with C18 columns achieves >95% purity. Critical quality attributes include:
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Thiol Content: Quantified via Ellman’s assay (λ = 412 nm).
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Fluorine Incorporation: Validated by ¹⁹F NMR or ion chromatography .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited solubility in water (<5 mg/mL) due to the hydrophobic fluorinated chain.
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Organic Solvents: Miscible with acetonitrile, dimethyl sulfoxide, and dichloromethane.
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Storage: Stable at -20°C under inert atmosphere for >6 months; prone to oxidation at room temperature.
Reactivity Profile
The thiol group exhibits pKa ~9.5, enabling deprotonation under physiological conditions (pH 7.4) for nucleophilic attack on maleimides or disulfide bonds. Comparative studies show 10-fold higher conjugation efficiency versus 3-fluoropropane-1-thiol derivatives .
Applications in Radiochemistry and Molecular Imaging
Fluorine-18 Radiolabeling
2-(2-Fluoroethoxy)ethane-1-thiol serves as a prosthetic group for introducing ¹⁸F into biomolecules:
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Radiofluorination: Nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride (Kryptofix 222/K₂CO₃, 100°C, 10 min) achieves 40–50% radiochemical yield .
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Conjugation: Reaction with maleimide-functionalized peptides (e.g., RGD motifs) at room temperature (15 min, pH 7.4) produces ¹⁸F-labeled tracers for PET imaging .
Advantages Over Maleimide Strategies
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Stereochemical Control: Forms a single diastereomer vs. maleimide’s mixture.
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Stability: Resistant to retro-Michael reactions in vivo, enhancing tracer half-life .
Case Study: Tumor Targeting
In murine models, ¹⁸F-labeled αvβ3 integrin ligands synthesized via 2-(2-fluoroethoxy)ethane-1-thiol conjugation showed tumor-to-muscle ratios of 8.2 ± 1.3 at 60 min post-injection, outperforming analogous ⁶⁸Ga-DOTA constructs .
Future Directions and Innovations
PEGylated Derivatives
Extending the ethoxy chain to create 2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)ethane-1-thiol (¹⁸F-fluoro-PEG₄ thiol) improves hydrophilicity and in vivo pharmacokinetics, though at the cost of synthetic complexity .
Theranostic Applications
Coupling ²-(2-fluoroethoxy)ethane-1-thiol with lutetium-177 or actinium-225 chelators enables simultaneous PET imaging and targeted alpha therapy, a paradigm under exploration in prostate cancer models .
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